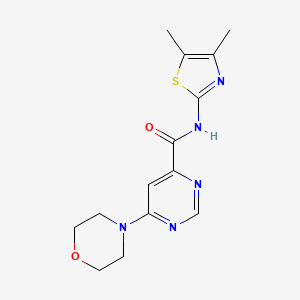

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-9-10(2)22-14(17-9)18-13(20)11-7-12(16-8-15-11)19-3-5-21-6-4-19/h7-8H,3-6H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDBMQGTFJXHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), are known to interact with mitochondrial dehydrogenases.

Mode of Action

Based on the similarity to mtt, it can be hypothesized that this compound might be taken up by viable cells and reduced by the action of mitochondrial dehydrogenases. The reduction product could be a formazan-like compound, which might then need to be dissolved for measurement.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including information on the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models. Specific studies on this compound are lacking. Similar compounds have shown threshold effects and toxic or adverse effects at high doses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Structural Differences: MTT contains a tetrazolium bromide group and two phenyl rings, whereas N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide replaces these with a pyrimidine-morpholine system. Functional Role: MTT is reduced to formazan in metabolically active cells, serving as a colorimetric indicator in cytotoxicity assays .

Other Thiazolyl Derivatives

- Compounds like thiazolyl blue analogues or morpholine-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors) share partial structural homology. For example, the morpholine ring is a common pharmacophore in kinase-targeting drugs, enhancing solubility and binding affinity .

Hypothetical Data Table (Based on Structural Inference):

Research Findings and Limitations

- Evidence from MTT Assay Studies : The shared thiazolyl group suggests both compounds interact with cellular reductases, but the target compound’s pyrimidine-morpholine system may alter substrate specificity or metabolic pathways .

- Gaps in Data : PubChem () likely contains foundational data (e.g., CAS number, molecular weight), but inaccessible details (e.g., IC50 values, toxicity profiles) limit direct comparison.

- Inference from Morpholine Derivatives : Morpholine rings in drugs like gefitinib or everolimus improve target binding via hydrogen bonding; similar interactions might enhance this compound’s efficacy .

Q & A

Q. What is the functional significance of the dimethylthiazolyl group in this compound for biological assays?

The dimethylthiazolyl moiety is structurally analogous to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a reagent used to assess cellular metabolic activity via NAD(P)H-dependent reduction to formazan. This group may enable the compound to act as a redox-sensitive probe in cytotoxicity or proliferation assays. Researchers should validate its interference with MTT-based assays by comparing results with alternative viability markers (e.g., ATP quantification or resazurin assays) .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis often involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via condensation of substituted amidines with β-keto esters or nitriles.

- Step 2 : Introduction of the morpholine ring through nucleophilic substitution or coupling reactions (e.g., using morpholine and a halogenated pyrimidine intermediate).

- Step 3 : Amide coupling between the pyrimidine-carboxylic acid derivative and 4,5-dimethylthiazol-2-amine using reagents like EDCl/HOBt. Purity is verified via HPLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms substituent positions and molecular integrity (e.g., morpholine protons at δ 3.6–3.8 ppm, thiazole protons at δ 7.2–7.5 ppm).

- HRMS : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, as seen in similar pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Discrepancies may arise from cell-specific metabolic profiles, efflux pump activity (e.g., P-glycoprotein), or compound stability. Mitigation strategies include:

- Dose-response optimization : Test a broad concentration range (e.g., 0.1–100 µM) to account for variable sensitivity.

- Pharmacokinetic profiling : Assess compound stability in culture media via LC-MS.

- Mechanistic validation : Use siRNA knockdown or inhibitors to isolate target pathways .

Q. What strategies enhance target selectivity in morpholinopyrimidine-based compounds?

- Structure-activity relationship (SAR) studies : Modify substituents on the pyrimidine ring (e.g., electron-withdrawing groups at position 4 improve kinase inhibition).

- Molecular docking : Screen against homology models of target proteins (e.g., PI3K/mTOR kinases) to predict binding affinities.

- Selectivity profiling : Use kinase panels or proteome-wide affinity assays to identify off-target effects .

Q. How does the morpholine ring influence pharmacokinetic properties?

The morpholine group enhances aqueous solubility due to its polar oxygen atom, improving bioavailability. However, it may reduce metabolic stability by serving as a site for cytochrome P450 oxidation. Comparative studies with morpholine-free analogs can isolate its contribution to ADME profiles .

Q. What experimental controls are critical when studying autophagy modulation with this compound?

- Positive controls : Use established autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine).

- Viability normalization : Pair MTT assays with direct autophagy markers (e.g., LC3-II Western blotting).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.